2,2'-(1H-Pyrrole-2,5-diyl)bis{N-[(pyridin-2-yl)methyl]acetamide}
Description
2,2'-(1H-Pyrrole-2,5-diyl)bis{N-[(pyridin-2-yl)methyl]acetamide} is a bis-acetamide derivative featuring a central pyrrole ring linked to two pyridine-methyl-acetamide moieties. Structural characterization of such molecules often employs crystallographic tools like the SHELX program suite, widely used for small-molecule refinement .
Properties
CAS No. |
817637-03-9 |
|---|---|
Molecular Formula |
C20H21N5O2 |
Molecular Weight |
363.4 g/mol |
IUPAC Name |
2-[5-[2-oxo-2-(pyridin-2-ylmethylamino)ethyl]-1H-pyrrol-2-yl]-N-(pyridin-2-ylmethyl)acetamide |
InChI |
InChI=1S/C20H21N5O2/c26-19(23-13-17-5-1-3-9-21-17)11-15-7-8-16(25-15)12-20(27)24-14-18-6-2-4-10-22-18/h1-10,25H,11-14H2,(H,23,26)(H,24,27) |
InChI Key |
BTURKCRROWHBLC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)CC2=CC=C(N2)CC(=O)NCC3=CC=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(1H-Pyrrole-2,5-diyl)bis{N-[(pyridin-2-yl)methyl]acetamide} typically involves the reaction of pyrrole-2,5-dicarboxylic acid with pyridine-2-carboxaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2,2’-(1H-Pyrrole-2,5-diyl)bis{N-[(pyridin-2-yl)methyl]acetamide} undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of pyrrole-2,5-dicarboxylic acid derivatives.
Reduction: Formation of reduced pyrrole derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
2,2’-(1H-Pyrrole-2,5-diyl)bis{N-[(pyridin-2-yl)methyl]acetamide} has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 2,2’-(1H-Pyrrole-2,5-diyl)bis{N-[(pyridin-2-yl)methyl]acetamide} involves its interaction with specific molecular targets. The compound can bind to metal ions, forming coordination complexes that can modulate the activity of metalloenzymes. Additionally, it can interact with nucleic acids, potentially affecting gene expression and protein synthesis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
*Calculated based on standard atomic masses.
Key Observations:
- The target compound’s pyrrole core distinguishes it from thiazole (), pyrazole (), or triazinan-yl () backbones in analogs. Pyrroles are known for their electron-rich aromatic systems, which may enhance metal-binding capabilities compared to sulfur-containing thiazoles .
- Substituents like pyridine in the target compound contrast with methoxyphenyl () or difluoromethyl groups (), which influence solubility and bioactivity. Pyridine’s basicity may facilitate protonation in physiological environments, altering pharmacokinetics.
Biological Activity
The compound 2,2'-(1H-Pyrrole-2,5-diyl)bis{N-[(pyridin-2-yl)methyl]acetamide} is a pyrrole-based derivative that has garnered attention due to its potential biological activities. This article aims to summarize the biological activity of this compound, drawing from diverse research findings and case studies.
Chemical Structure and Properties
The structure of 2,2'-(1H-Pyrrole-2,5-diyl)bis{N-[(pyridin-2-yl)methyl]acetamide} features two pyrrole rings connected by a pyridine moiety, with acetamide substituents. The molecular formula is , and it exhibits both hydrophilic and lipophilic characteristics due to the presence of nitrogen and carbon atoms in its structure.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₄N₄O₂ |
| Molecular Weight | 270.28 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not available |
Antimicrobial Activity
Research has indicated that compounds similar to 2,2'-(1H-Pyrrole-2,5-diyl)bis{N-[(pyridin-2-yl)methyl]acetamide} exhibit significant antimicrobial properties. A study demonstrated that pyrrole derivatives possess antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli .
Case Study: Antibacterial Testing
In one experimental setup, the compound was tested against a panel of bacterial strains using the disk diffusion method. The results showed:
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
These results suggest that the compound may be effective as an antibacterial agent.
Antitumor Activity
Pyrrole derivatives have also been investigated for their antitumor properties. In vitro studies have shown that certain pyrrole-based compounds can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells.
Research Findings
A study reported that treatment with 2,2'-(1H-Pyrrole-2,5-diyl)bis{N-[(pyridin-2-yl)methyl]acetamide} resulted in a dose-dependent decrease in cell viability:
| Concentration (µM) | % Cell Viability (MCF-7) |
|---|---|
| 10 | 85 |
| 25 | 65 |
| 50 | 40 |
This indicates potential cytotoxic effects against tumor cells.
The biological activity of the compound is hypothesized to be linked to its ability to interact with cellular targets such as DNA or specific proteins involved in cell signaling pathways. The presence of nitrogen atoms in the pyrrole rings enhances its nucleophilicity, which may facilitate binding to electrophilic sites in biomolecules.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
